イクラプリム

概要

説明

イクラプリムは、細菌のジヒドロ葉酸レダクターゼを特異的に阻害する新規ジアミノピリミジン系抗生物質であり、この酵素は細菌の葉酸合成に不可欠です。 この化合物は、メチシリン耐性黄色ブドウ球菌(MRSA)やバンコマイシン耐性黄色ブドウ球菌(VRSA)などのグラム陽性菌に特に有効です 。 イクラプリムは、トリメトプリムの最適化されたアナログとして開発され、耐性機構を克服し、抗菌活性を強化することを目的としています .

科学的研究の応用

イクラプリムは、幅広い科学研究用途があります。

作用機序

イクラプリムは、細菌の葉酸合成に不可欠な酵素であるジヒドロ葉酸レダクターゼを阻害することにより、その効果を発揮します。 この阻害は、ヌクレオチドとアミノ酸の合成に必要な補因子であるテトラヒドロ葉酸の産生を阻害し、最終的に細菌の細胞死につながります 。 イクラプリムとジヒドロ葉酸レダクターゼの間の疎水性相互作用の増加により、トリメトプリムと比較して結合親和性と抗菌活性が高まります .

生化学分析

Biochemical Properties

Iclaprim plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of thymidine, purines, and certain amino acids . By inhibiting DHFR, iclaprim disrupts the folate pathway, leading to a depletion of thymidine and other essential biomolecules, ultimately resulting in bacterial cell death . Iclaprim exhibits increased hydrophobic interactions with DHFR, which enhances its binding affinity and antibacterial activity .

Cellular Effects

Iclaprim exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of thymidine, which is necessary for DNA replication and repair . This inhibition leads to the disruption of cell signaling pathways, altered gene expression, and impaired cellular metabolism . In bacterial cells, iclaprim’s action results in rapid bactericidal activity, effectively killing the bacteria and preventing their proliferation .

Molecular Mechanism

The molecular mechanism of iclaprim involves its binding to the active site of dihydrofolate reductase (DHFR), where it competes with the natural substrate, dihydrofolate . By binding to DHFR, iclaprim inhibits the enzyme’s activity, preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, leading to a depletion of thymidine and other essential biomolecules required for DNA synthesis . The increased hydrophobic interactions between iclaprim and DHFR account for its higher binding affinity and effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, iclaprim exhibits a significant post-antibiotic effect, maintaining its bactericidal activity for up to 10 hours at sub-minimum inhibitory concentrations . This prolonged effect is consistent with its impact on thymidine biosynthetic pathways . Iclaprim’s stability and degradation over time have been studied, showing that it remains effective in both in vitro and in vivo settings . Long-term effects on cellular function include sustained inhibition of bacterial growth and prevention of resistance development .

Dosage Effects in Animal Models

The effects of iclaprim vary with different dosages in animal models. Studies have shown that higher doses of iclaprim result in greater bacterial reduction and improved survival rates in infected animals . For example, in a neutropenic rat lung infection model, iclaprim administered at 80 mg/kg resulted in a 6.05 log10 CFU reduction, while a lower dose of 60 mg/kg resulted in a 5.11 log10 CFU reduction . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile .

Metabolic Pathways

Iclaprim is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase (DHFR) . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor for the synthesis of thymidine, purines, and certain amino acids . The disruption of this pathway leads to a depletion of these essential biomolecules, ultimately resulting in bacterial cell death . Iclaprim’s higher potency compared to trimethoprim is attributed to its increased binding affinity to DHFR .

Transport and Distribution

Iclaprim is transported and distributed within cells and tissues primarily through passive diffusion . It exhibits good tissue penetration and accumulates in infected tissues, where it exerts its antibacterial effects . The distribution of iclaprim within the body is influenced by its hydrophobic nature, allowing it to effectively reach and inhibit bacterial cells .

Subcellular Localization

The subcellular localization of iclaprim is primarily within the cytoplasm, where it interacts with dihydrofolate reductase (DHFR) . This localization is essential for its inhibitory activity, as DHFR is a cytoplasmic enzyme . Iclaprim’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to effectively inhibit DHFR and disrupt the folate pathway .

準備方法

合成経路と反応条件

イクラプリムの合成は通常、トリメトプリムから始まります。このプロセスにはいくつかの重要なステップが含まれます。

アミノ保護とフリーデル・クラフツアセチル化: このステップは、塩化スズ(IV)を触媒として、ジクロロメタン中、無水酢酸を用いて行われます.

クネーフェナーゲルクノール縮合: 中間体は、シクロプロピルカルボキシアルデヒドと縮合し、その後、ピロリジンと酢酸を含む緩衝系で分子内マイケル付加が行われます.

工業的製造方法

イクラプリムの工業的製造は、同様の合成経路に従いますが、大規模製造用に最適化されています。 このプロセスには、カラムクロマトグラフィーなどの精製ステップが含まれ、高純度と高収率が保証されます .

化学反応の分析

反応の種類

イクラプリムは、次のようないくつかの種類の化学反応を起こします。

酸化: イクラプリムは、特定の条件下で酸化される可能性がありますが、これはその主な用途としては一般的ではありません。

還元: 還元反応は、イクラプリムの安定した構造のためにあまり一般的ではありません。

一般的な試薬と条件

酸化: 過マンガン酸カリウムなどの強力な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

主要生成物

これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、置換はさまざまな置換アナログをもたらす可能性があります .

類似化合物との比較

イクラプリムは、トリメトプリムなどの他のジアミノピリミジン系抗生物質と比較されることがよくあります。主な違いは次のとおりです。

効力: イクラプリムは、ジヒドロ葉酸レダクターゼへの結合親和性が高く、トリメトプリムよりも有意に強力です.

活性スペクトル: イクラプリムは、耐性のあるグラム陽性菌に対してより幅広い活性を持っています.

類似化合物

トリメトプリム: 作用機序が似ていますが、効力が低いジアミノピリミジン系抗生物質.

ピリメタミン: 主に寄生虫感染症の治療に使用される別のジアミノピリミジン.

特性

IUPAC Name |

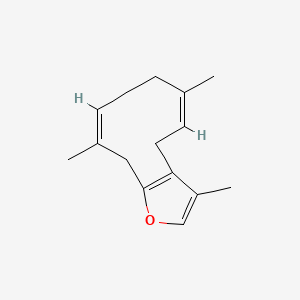

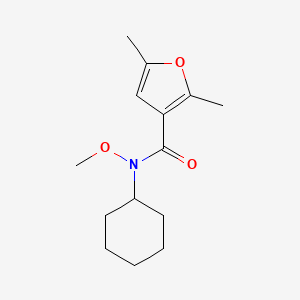

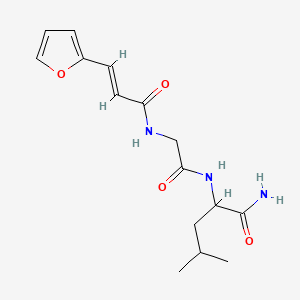

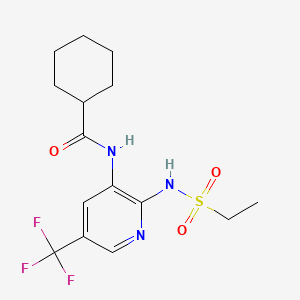

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJPWWYTGBZDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870191 | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Iclaprim is a novel diaminopyrimidine, and an inhibitor of dihydrofolate reductase, which has shown potent, extended-spectrum in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate and vancomycin-resistant S. aureus and macrolide-, quinolone- and trimethoprim-resistant strains. In addition, iclaprim has demonstrated activity against Streptococcus pneumoniae including penicillin-, erythromycin-, levofloxacin- and trimethoprim/sulfamethoxazole-resistant strains. | |

| Record name | Iclaprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

192314-93-5 | |

| Record name | Iclaprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192314-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iclaprim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iclaprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICLAPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Iclaprim?

A1: Iclaprim functions as a selective bacterial dihydrofolate reductase (DHFR) inhibitor. [, , , ] It binds to bacterial DHFR with high affinity, preventing the conversion of dihydrofolate to tetrahydrofolate. This disrupts the synthesis of purines and pyrimidines, which are essential for bacterial DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: How does Iclaprim's mechanism of action differ from trimethoprim (TMP)?

A2: While both Iclaprim and TMP are diaminopyrimidines that inhibit DHFR, Iclaprim exhibits a significantly higher binding affinity for the enzyme, particularly against TMP-resistant strains. [, ] This increased affinity stems from enhanced hydrophobic interactions between Iclaprim and DHFR, as revealed by X-ray crystallography. [, ] Iclaprim also demonstrates a lower MIC90 against numerous bacterial species compared to TMP. [, ]

Q3: What is the molecular formula and weight of Iclaprim?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Iclaprim. For precise information, refer to the drug's official documentation or chemical databases.

Q4: Is there information available regarding the spectroscopic data (e.g., NMR, IR) of Iclaprim?

A4: The provided research abstracts do not contain specific details on the spectroscopic characterization of Iclaprim. Consulting comprehensive chemical databases or the primary research publications might yield this information.

Q5: Are there studies on the compatibility and stability of Iclaprim under various conditions (e.g., temperature, pH, storage)?

A6: While the abstracts touch upon the overall stability of Iclaprim, they lack detailed investigations into its compatibility and stability under specific conditions. Further research may address these aspects, potentially focusing on formulation strategies to enhance stability and shelf life. []

Q6: Are there specific formulation strategies employed to improve Iclaprim's stability, solubility, or bioavailability?

A8: The abstracts primarily focus on Iclaprim's intravenous administration. [, , , , ] While formulation strategies are not extensively discussed, one study mentions a novel synthesis method that minimizes the formation of a specific impurity. [] Further research may explore formulation approaches to potentially enhance oral bioavailability or target specific tissues. []

Q7: What is known about the safety, health, and environmental (SHE) regulations regarding Iclaprim?

A7: The provided abstracts primarily center on Iclaprim's clinical efficacy and safety, lacking specific details about SHE regulations. Refer to the appropriate regulatory agency guidelines and publications for comprehensive information on SHE compliance and risk minimization practices associated with Iclaprim.

Q8: What is Iclaprim's pharmacokinetic profile and how does it relate to its in vivo activity?

A10: Iclaprim exhibits a high binding affinity to human plasma (approximately 93%), yet this does not appear to hinder its antimicrobial activity in vitro. [] Studies in healthy men have demonstrated that Iclaprim reaches therapeutic concentrations in various lung compartments (epithelial lining fluid, alveolar macrophages, bronchial mucosa) following intravenous administration, suggesting its suitability for treating respiratory infections. [] Animal models have identified AUC/MIC as the primary PK/PD driver for Iclaprim's efficacy against Staphylococcus aureus, while both AUC/MIC and T>MIC correlate strongly with efficacy against Streptococcus pneumoniae. [] These findings highlight the importance of optimizing dosing regimens to achieve adequate drug exposure for maximal therapeutic effect. []

Q9: How effective is Iclaprim against various bacterial species in vitro?

A11: Iclaprim demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible S. aureus (MSSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), Streptococcus pneumoniae (including drug-resistant strains), and Enterococcus faecalis. [, , , , ] Notably, it exhibits lower MIC90 values against these pathogens compared to trimethoprim, particularly against TMP-resistant strains. [, ] While its activity against Gram-negative bacteria is more limited, it shows promise against some respiratory pathogens. [, , ]

Q10: Have there been clinical trials evaluating Iclaprim's efficacy and safety in humans?

A13: Yes, Iclaprim has undergone extensive clinical trials. Two Phase 3 trials (REVIVE-1 and REVIVE-2) investigated its efficacy and safety in patients with acute bacterial skin and skin structure infections (ABSSSIs). [, , ] Both trials demonstrated that Iclaprim, administered intravenously at a fixed dose of 80 mg every 12 hours, achieved non-inferiority to vancomycin in terms of early clinical response. [, ] Iclaprim was generally well-tolerated in these trials, with a safety profile comparable to vancomycin. [, ]

Q11: Are there known mechanisms of resistance to Iclaprim?

A14: While Iclaprim exhibits potent activity against many drug-resistant bacteria, the emergence of resistance is a concern with any antibiotic. One study analyzing a large collection of multidrug-resistant S. aureus found that resistance to Iclaprim was most commonly associated with the acquisition of genes encoding drug-insensitive DHFR proteins. [] A novel gene (dfrL), identified in this study, was found to confer high-level Iclaprim resistance. [] Further research is crucial to monitor the development and spread of Iclaprim resistance, particularly in clinical settings.

Q12: What is the safety profile of Iclaprim based on clinical trials and preclinical studies?

A15: Iclaprim has generally been well-tolerated in clinical trials, with a safety profile similar to comparator antibiotics like vancomycin. [, ] While the abstracts don't delve into specific adverse events, one study notes that Iclaprim use was not associated with hyperkalemia, unlike the related drug trimethoprim. [] Continuous monitoring and assessment of Iclaprim's safety profile, including long-term effects, remain essential throughout its clinical use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。